molecular formula C29H60 B14409996 5-Methyloctacosane CAS No. 85688-17-1

5-Methyloctacosane

Cat. No.: B14409996
CAS No.: 85688-17-1
M. Wt: 408.8 g/mol
InChI Key: CHXDJCROSPTZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a methyl-branched alkane, specifically a derivative of octacosane, where a methyl group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group to the desired carbon atom.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyloctacosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures, replacing hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

    Oxidation: Formation of 5-methyloctacosanol, 5-methyloctacosanal, or 5-methyloctacosanoic acid.

    Reduction: Pure this compound.

    Substitution: 5-chloromethyloctacosane or 5-bromomethyloctacosane.

Scientific Research Applications

5-Methyloctacosane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential antimicrobial properties, particularly against certain bacterial strains.

    Industry: Utilized in the formulation of lubricants and as a standard in the calibration of analytical instruments.

Mechanism of Action

The mechanism of action of 5-Methyloctacosane in biological systems involves its interaction with cell membranes and microbial cell walls. Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In antimicrobial applications, it targets the lipid components of bacterial cell walls, compromising their structural integrity and leading to cell death.

Comparison with Similar Compounds

    Octacosane: A straight-chain alkane with no branching.

    2-Methyloctacosane: A methyl-branched alkane with the methyl group on the second carbon.

    10-Methyloctacosane: A methyl-branched alkane with the methyl group on the tenth carbon.

Uniqueness: 5-Methyloctacosane is unique due to its specific branching at the fifth carbon, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain and differently branched counterparts. This specific structure can also affect its biological activity and interactions with other molecules.

Properties

CAS No.

85688-17-1

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

5-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-7-5-2/h29H,4-28H2,1-3H3

InChI Key

CHXDJCROSPTZOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.